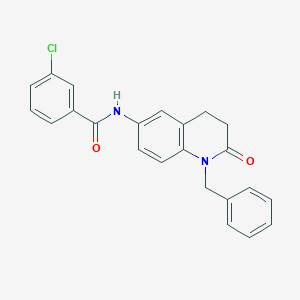
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide is a derivative of tetrahydroquinoline, which is a structural motif found in various chemical entities with significant pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroquinoline derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, was achieved through a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by spectroscopic techniques such as NMR, FT-IR, and GC-MS. For example, the compound mentioned in paper was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, providing detailed information about its molecular framework. X-ray powder diffraction data further confirmed the crystalline nature of the compound, which was found to crystallize in an orthorhombic system . These techniques would be essential in analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives can vary depending on the substituents present on the core structure. The papers provided do not detail specific reactions for the compound , but they do describe the synthesis of related compounds, which involves reactions such as the formation of amide bonds and the introduction of chloro groups . These reactions are crucial for the construction of the tetrahydroquinoline core and the attachment of various functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The orthorhombic crystalline form of a related compound suggests that similar compounds may also exhibit crystallinity, which can affect their solubility and stability . The presence of different functional groups, such as the benzyl and chlorobenzamide moieties, would impact the compound's polarity, solubility in various solvents, and potential interactions with biological targets. The antibacterial activity of some tetrahydroquinoline derivatives has been demonstrated, indicating that the compound may also possess similar properties .
科学的研究の応用
Synthesis and Chemical Properties
- Tetrahydroisoquinoline derivatives, including compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide, are synthesized through various methods, including nucleophilic addition reactions and arylation processes. These compounds are of interest for their potential biological activities and for their use in further synthetic chemistry applications (Muramatsu, Nakano, & Li, 2013).
Biological Activities and Applications
- Novel series of benzyl-substituted quinazolinones, which are structurally related to this compound, have been synthesized and evaluated for their in vitro antitumor activities. These compounds have demonstrated significant broad-spectrum antitumor activity, highlighting their potential as lead compounds in cancer therapy (Al-Suwaidan et al., 2016).
Pharmacological Implications
- Tetrahydroisoquinoline derivatives are explored for their potential in addressing neurodegenerative diseases and cancer, with studies showing that certain modifications on the tetrahydroisoquinoline framework can lead to compounds with potent cytotoxicity against cancer cell lines. This underlines the importance of structural modifications in enhancing biological activities (Redda, Gangapuram, & Ardley, 2010).
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-19-8-4-7-18(13-19)23(28)25-20-10-11-21-17(14-20)9-12-22(27)26(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14H,9,12,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPXZDYXVKALKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

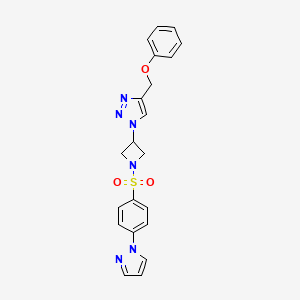

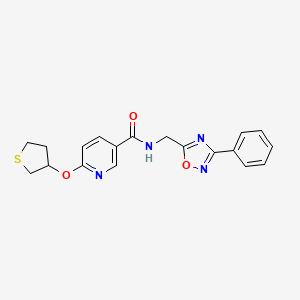

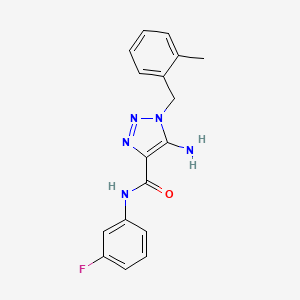


![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)
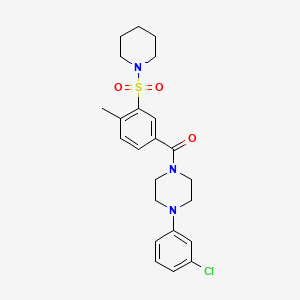
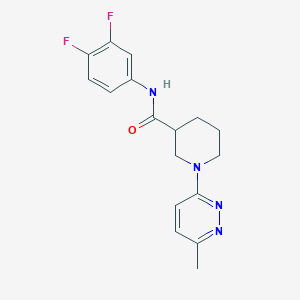
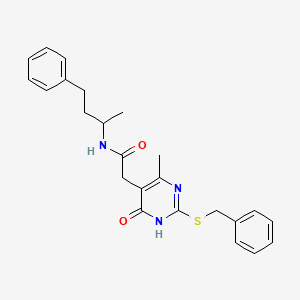
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)
![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)